4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
Description
4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is a synthetic organic compound featuring a pyridine core substituted with a piperazine moiety and a carboxylic acid group, stabilized as a dihydrochloride salt. Its dihydrochloride form likely enhances solubility and stability, a common strategy in drug formulation for improved bioavailability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-piperazin-1-ylpyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVALNIUSKOOLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
Scientific Research Applications
4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is utilized in a variety of scientific research applications:
- Organic Transformations Organic chemists use it in cyclization reactions and as a ligand in transition-metal-catalyzed reactions.
- Chemical Biology It helps study the interactions between small molecules and biological systems, enhancing the understanding of disease mechanisms at the molecular level.
- High-Throughput Screening The compound is incorporated into these assays to identify its binding affinity to various proteins and its effect on cellular pathways. These screenings have led to the identification of potential targets for therapeutic intervention, with some compounds showing selective activity against certain pathways.
Potential Biological Activities
Research indicates that this compound may exhibit significant biological activities, though further studies are needed to fully elucidate its mechanisms of action and therapeutic potential:
- Study the interaction between small molecules and biological systems.
- Identify its binding affinity to various proteins and its effect on cellular pathways.
- Potential targets for therapeutic intervention, with some compounds showing selective activity against certain pathways.
Methods of Synthesis
Several methods can achieve the synthesis of this compound:
- From pyridine-2-carboxylic acid derivatives This involves the introduction of a piperazine moiety at the 4-position of the pyridine ring.
- Using transition metal catalysis This facilitates the formation of C-N bonds, which are crucial for attaching the piperazine group.
- Through protection and deprotection strategies These ensure the selective modification of the pyridine-2-carboxylic acid.
These methods highlight the compound's synthetic accessibility for research and development purposes.
Fields of Application
This compound is utilized in various fields:
- Pharmaceutical Chemistry: As an intermediate in synthesizing drug candidates.
- Agrochemical Research: For developing new crop protection agents.
- Material Science: As a building block for creating novel materials with specific properties.
- Catalysis: As a ligand in various catalytic processes.
Its diverse applications underline its significance in both fundamental and applied research contexts.
Interaction Studies
Interaction studies involving this compound focus on:
- Protein Binding: Identifying proteins that interact with the compound to understand its biological effects.
- Enzyme Inhibition: Assessing its ability to inhibit specific enzymes, which can be relevant in drug development.
- Cellular Uptake: Studying how the compound is taken up by cells to optimize its delivery and efficacy.
These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for potential therapeutic applications.
Structural Features
Several compounds share structural features with this compound. A comparison highlights its unique characteristics:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Piperazin-1-yl)pyridine-4-carboxylic acid | Similar piperazine and carboxylic acid groups | Different position of functional groups |
| Piperazine-2-carboxylic acid dihydrochloride | Contains piperazine and carboxylic acid | Lacks pyridine ring, altering biological activity |
| 4-(Aminomethyl)pyridine | Aminomethyl instead of piperazine | Variations in biological activity |
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Levocetirizine Dihydrochloride
- Structure : Levocetirizine dihydrochloride (C${21}$H${25}$ClN$2$O$3$·2HCl) shares the dihydrochloride salt feature and a piperazine ring but differs in its substituted phenyl and ethoxyacetic acid groups .
- Function : It is a potent antihistamine, whereas 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride lacks documented therapeutic activity.
- Molecular Weight : 461.81 g/mol (levocetirizine dihydrochloride) vs. a calculated ~285.15 g/mol for the target compound (assuming C${10}$H${12}$N$3$O$2$·2HCl). This difference reflects levocetirizine’s larger hydrophobic substituents, critical for receptor binding .
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride
- Structure : This triazolopyridine derivative (CAS n/a) contains a piperazine ring linked to a triazolopyridine core, contrasting with the pyridine-carboxylic acid backbone of the target compound .
- Application : Used as a reference standard in pharmaceutical impurity profiling, highlighting the regulatory importance of piperazine-containing dihydrochloride salts in quality control .
2-{5-Chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]-pyrimidin-4-yl}benzo[b]thiophene-4-carboxylic Acid Cyclopropylamide Hydrochloride (LY2409881 Hydrochloride)
- Structure : Features a pyrimidine core with a methylpiperazine side chain and a benzo[b]thiophene-carboxylic acid group. The carboxylic acid is amidated, unlike the free acid in the target compound .
- Activity : Acts as a kinase inhibitor (molecular weight 485.04 g/mol free base), suggesting that piperazine-carboxylic acid hybrids may have diverse biological targets .
Comparative Data Table
Key Research Findings and Trends
- Solubility and Stability : Dihydrochloride salts universally improve aqueous solubility compared to free bases, critical for drug delivery .
- Structural Flexibility : Piperazine rings enable conformational adaptability, enhancing binding to biological targets (e.g., histamine H1 receptors in levocetirizine) .
- Pharmacological Divergence: Minor structural changes (e.g., pyridine vs. triazolopyridine cores) drastically alter biological activity, underscoring the need for precise synthetic design .
Biological Activity
4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is a compound characterized by its unique molecular structure, which includes a pyridine ring, a piperazine moiety, and a carboxylic acid group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C₁₀H₁₅Cl₂N₃O₂
- Molecular Weight : 280.15 g/mol
- Appearance : White to yellow solid, soluble in water
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in cellular signaling pathways. This interaction can lead to changes in gene expression and metabolic processes, making it a candidate for therapeutic applications in diseases such as cancer.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's effectiveness against these pathogens suggests its potential use in developing new antimicrobial agents.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cell lines. For example, a study involving human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability.
Case Study: Breast Cancer Cell Lines
In experiments conducted on MCF-7 and MDA-MB-231 breast cancer cell lines, the compound was found to:
- Induce G1 phase arrest.
- Decrease cell proliferation by approximately 50% at concentrations of 10–20 µM.
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic potential.
Research Findings
Several studies have focused on the synthesis and evaluation of analogs of this compound. These investigations aimed to enhance its biological activity and selectivity.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications to the piperazine or pyridine moieties can significantly impact biological activity. For instance:
- Substituting different functional groups on the piperazine ring has been shown to alter antimicrobial potency.
This information is crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy.
Q & A
Q. What are the key physicochemical properties of 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride, and how do they influence experimental handling?
- Answer: The compound is a white to pale reddish-yellow crystalline solid with a melting point of ~258°C. It is insoluble in water but soluble in polar organic solvents like DMSO or methanol, which dictates solvent selection for dissolution in experiments. Stability is maintained under standard laboratory conditions, but it decomposes upon exposure to oxidizers, releasing toxic gases (e.g., HCl, NOx). Proper storage in airtight containers at controlled temperatures (e.g., 2–8°C) is critical to prevent degradation .
| Property | Value/Description | Relevance to Handling |
|---|---|---|
| Melting Point | 258°C | Avoid heating beyond this point |
| Solubility | Insoluble in water | Use DMSO/methanol for solutions |
| Stability | Stable at room temperature | Store in dry, cool environments |
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent HCl gas release .
- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Q. How is this compound typically synthesized, and what are common purification strategies?
- Answer: A standard synthesis involves coupling piperazine derivatives with pyridine-2-carboxylic acid precursors under basic conditions (e.g., NaOH in dichloromethane). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yields typically range from 70–85%, with HPLC or NMR used to confirm purity (>95%) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like amine-carboxylic acid coupling. Machine learning models trained on reaction databases can suggest optimal solvents (e.g., DMF vs. THF) and temperatures. For example, ICReDD’s integrated approach reduces trial-and-error by 50% through computational-experimental feedback loops .
Q. What analytical techniques resolve discrepancies in reported solubility or stability data?
- Answer: Conflicting solubility data (e.g., water vs. methanol) require orthogonal validation:
Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?
- Answer: Substitution at the pyridine 4-position (vs. 2- or 6-) alters electron density, impacting receptor binding. For example:
Q. What strategies mitigate impurities during large-scale synthesis (e.g., >10 g)?
- Answer: Common impurities include unreacted piperazine or oxidized byproducts. Mitigation involves:
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progression.
- Recrystallization Solvent Screening: Use mixed solvents (e.g., acetonitrile/water) to remove polar impurities.
- Ion-Exchange Chromatography: Removes residual HCl or metal catalysts .
Q. How does this compound interact with biological targets (e.g., enzymes, receptors)?
- Answer: The piperazine moiety acts as a hydrogen bond donor/acceptor, while the pyridine-carboxylic acid group chelates metal ions (e.g., Zn²⁺ in metalloenzymes). In vitro assays (e.g., fluorescence polarization) show nM affinity for serotonin receptors (5-HT₃), but IC₅₀ values vary with pH due to protonation of the piperazine ring .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
